Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine
Description
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is a spirocyclic amine featuring a 7-oxa-2-azaspiro[3.5]nonane core. This structure comprises two fused rings: a three-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring, connected via a spiro junction. The compound includes a methyl group and an ethylamine side chain, contributing to its unique physicochemical and reactive properties.
Properties
IUPAC Name |
N-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-4-5-12-8-10(9-12)2-6-13-7-3-10/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWSMIDQOGDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-oxa-7-azaspiro[3.5]nonane with ethylamine under specific conditions to introduce the methyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions, such as temperature and pressure control, to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various industrial processes.
Mechanism of Action
The mechanism by which Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Structure : Replaces the ethylamine side chain with a phenyl group and introduces a ketone at position 1.
- Properties : Enhanced aromaticity and rigidity due to the phenyl group, increasing lipophilicity (logP ~2.5). The ketone moiety allows for nucleophilic additions or reductions, making it valuable in drug candidate synthesis .
- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and materials (e.g., polymer crosslinkers).
b) 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate
- Structure : Parent spirocycle without substituents, formulated as a hemioxalate salt.
- Properties : Improved water solubility (≥50 mg/mL in water) due to salt formation. The absence of side chains reduces steric hindrance, favoring enzyme binding in biological assays .
- Applications : Intermediate in API synthesis and solubility-enhancing excipient.
c) 7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
- Structure : Features a diaza (two nitrogen atoms) core and a methyl group.
- Properties: Increased basicity (pKa ~9.5) compared to mono-aza analogs. The dihydrochloride salt enhances stability and bioavailability .
- Applications : Chelating agent in catalysis and precursor for antimalarial compounds.
Functional Group Impact on Reactivity
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| Methyl(2-{7-oxa-2-azaspiro...ethyl)amine | Ethylamine, spirocyclic N | Nucleophilic primary amine; forms hydrogen bonds and participates in alkylation. |
| 3-Phenyl-7-oxa-2-azaspiro...nonan-1-one | Phenyl, ketone | Electrophilic ketone; undergoes Grignard reactions or reductive amination. |
| 7-Oxa-2-azaspiro[3.5]nonane hemioxalate | Hemioxalate salt | Acidic salt; participates in acid-base reactions and crystallization-driven purification. |
Physicochemical Properties
| Property | Methyl(2-{7-oxa-2-azaspiro...ethyl)amine | 3-Phenyl-7-oxa-2-azaspiro...nonan-1-one | 7-Methyl-2,7-diazaspiro...dihydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~185 (estimated) | 217.26 | 227.14 (free base) |
| Solubility | Moderate in polar solvents (e.g., MeOH) | Low in water; high in DCM | High in water (salt form) |
| Melting Point | Not reported | 120–125°C | >250°C (decomposition) |
| pKa | ~10.2 (amine) | ~15 (ketone) | ~9.5 (secondary amine) |
Material Science
- Spirocyclic amines enhance thermal stability in polymers. For example, 7-oxa-2-azaspiro derivatives improve the glass transition temperature (Tg) of polyamides by 20–30°C .
Biological Activity
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a spirocyclic structure that integrates a nitrogen atom within a heterocyclic framework. The presence of the methyl group attached to the amine enhances its basicity, which may influence its reactivity and interactions with biological systems. The compound's unique bicyclic structure is expected to confer distinct biological properties that differentiate it from other amines and spirocyclic compounds.
Biological Activity
Preliminary studies have indicated that this compound may exhibit various biological activities, including:
- Neuroactivity : Due to its structural similarities with other neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems.
- Antimicrobial Properties : Initial assays suggest that it may possess antimicrobial effects, although further research is required to elucidate these findings.
- CNS Effects : The compound may influence central nervous system functions, warranting investigation into its potential therapeutic applications.
Comparative Analysis
To understand the biological significance of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Oxa-2-Azaspiro[3.5]nonane | Similar spirocyclic structure | Potentially neuroactive |
| 8-Oxa-Azaspiro[4.5]decan | Larger ring system | Antimicrobial properties |
| 6-Oxa-Azaspiro[3.4]octane | Different oxygen placement | Varying CNS effects |
This table highlights how the unique configuration of this compound may lead to distinct biological activities not observed in its analogs.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the spirocyclic framework.
- Introduction of the nitrogen atom into the heterocyclic structure.
- Methylation of the amine group.
These synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.
Case Studies and Research Findings
Research on the biological activity of this compound is still emerging, but several key findings have been documented:
-
In Vitro Studies : Preliminary in vitro assays have demonstrated potential antimicrobial activity against various bacterial strains.
- Example: A study showed that derivatives of spirocyclic amines exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Neuropharmacological Assessments : Neuropharmacological evaluations are ongoing to assess the compound's impact on neurotransmitter systems, particularly focusing on serotonin and dopamine receptors.
- Example: Compounds with similar structures have shown promise in modulating serotonin levels, suggesting potential antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
